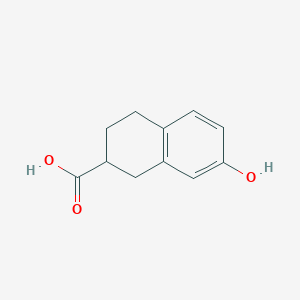

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Descripción

IUPAC Nomenclature and CAS Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7-Hydroxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid, which precisely describes the structural features and substitution pattern. The Chemical Abstracts Service registry number for this compound is 31846-36-3, providing a unique identifier for this specific molecular structure. Alternative nomenclature forms documented in chemical databases include 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and 1,2,3,4-tetrahydro-7-hydroxy-2-naphthalenecarboxylic acid, all referring to the identical chemical entity.

The systematic name construction follows International Union of Pure and Applied Chemistry conventions by identifying the parent naphthalene ring system, specifying the tetrahydro substitution pattern indicating saturation of the 1,2,3,4-positions, and precisely locating both the hydroxyl substituent at position 7 and the carboxylic acid group at position 2. The numbering system employed follows naphthalene nomenclature rules where the fused benzene rings are numbered consecutively, with positions 1-4 representing the saturated cyclohexene portion and positions 5-8 corresponding to the aromatic benzene ring. This nomenclature system ensures unambiguous identification of the compound structure and distinguishes it from other constitutional isomers that might possess different substitution patterns or functional group positions.

Molecular Formula and Constitutional Isomerism

The molecular formula of this compound is established as C₁₁H₁₂O₃, with a molecular weight of 192.214 atomic mass units and a monoisotopic mass of 192.078644. This molecular composition indicates the presence of eleven carbon atoms, twelve hydrogen atoms, and three oxygen atoms arranged within the tetrahydronaphthalene framework with hydroxyl and carboxyl functional groups. The degree of unsaturation can be calculated as five, accounting for the aromatic benzene ring contributing four degrees of unsaturation and the carboxylic acid carbonyl group contributing one additional degree.

Constitutional isomerism analysis reveals multiple possible structural arrangements for the C₁₁H₁₂O₃ molecular formula, with positional isomers differing in the location of functional groups on the naphthalene ring system. Alternative constitutional isomers include compounds where the hydroxyl group occupies different positions on the aromatic ring or where the carboxylic acid group is attached to different carbon atoms within the tetrahydronaphthalene framework. The 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid represents a significant constitutional isomer where the hydroxyl group is positioned on the saturated portion of the ring system rather than the aromatic portion.

Stereochemical Configuration and Chiral Centers

The molecular structure of this compound contains one defined stereocentre located at carbon-2, where the carboxylic acid group is attached. This chiral center arises from the tetrahedral geometry around carbon-2, which bears four different substituents: the carboxylic acid group, a hydrogen atom, the carbon-1 position of the tetrahydronaphthalene ring, and the carbon-3 position of the same ring system. The presence of this stereocenter means that the compound can exist as two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.

The stereochemical configuration significantly influences the three-dimensional molecular shape and potential intermolecular interactions, particularly affecting the spatial relationship between the hydroxyl group on the aromatic ring and the carboxylic acid functionality. Database entries indicate that while both enantiomeric forms are theoretically possible, specific stereochemical designations may not always be explicitly stated in commercial or research contexts, suggesting that racemic mixtures might be commonly encountered. The rigid tetrahydronaphthalene framework restricts conformational flexibility around the chiral center, leading to well-defined three-dimensional structures for each enantiomer.

The stereochemical influence extends to potential intramolecular hydrogen bonding interactions between the phenolic hydroxyl group and the carboxylic acid functionality, where the spatial arrangement determines the feasibility and strength of such interactions. Different enantiomeric configurations may exhibit varying degrees of intramolecular association, potentially affecting physical properties such as melting point, solubility, and crystallization behavior.

Tautomeric Forms and Resonance Structures

The structural framework of this compound facilitates multiple tautomeric equilibria, primarily involving the phenolic hydroxyl group and potential keto-enol tautomerism. The phenolic hydroxyl group can participate in tautomeric equilibrium with corresponding keto forms, where the hydroxyl hydrogen migrates to adjacent carbon positions while the aromatic ring undergoes structural rearrangement to accommodate the carbonyl functionality. Research indicates that phenolic compounds can exist in equilibrium with their keto tautomers, although the aromatic phenol form typically predominates due to the stabilization provided by aromaticity.

The carboxylic acid functional group exhibits characteristic resonance stabilization through delocalization of electron density between the carbonyl oxygen and the hydroxyl oxygen atoms. This resonance effect significantly enhances the acidity of the carboxylic acid proton compared to simple alcohols, with the conjugate base (carboxylate anion) being stabilized by electron delocalization across both oxygen atoms. The resonance structures of the carboxylate anion show partial negative charge distribution on both oxygen atoms, effectively reducing the energy of the conjugate base and increasing the acid strength.

The phenolic hydroxyl group demonstrates additional resonance interactions with the aromatic ring system, where the oxygen lone pairs can participate in resonance with the π-electron system of the benzene ring. This resonance effect delocalizes electron density from the oxygen atom into the aromatic ring, contributing to the acidic character of the phenolic proton. The presence of both carboxylic acid and phenolic functional groups creates a compound with dual acidic character, where both protons can be deprotonated under appropriate conditions.

| Tautomeric Form | Stability Factor | Predominance |

|---|---|---|

| Phenol Form | Aromatic stabilization | Major |

| Keto Form | Carbonyl stability | Minor |

| Carboxylic Acid | Resonance stabilization | Major |

| Carboxylate Ion | Delocalized negative charge | pH dependent |

The combination of resonance effects from both the phenolic and carboxylic acid functionalities creates a complex electronic environment where electron-withdrawing effects can be transmitted through the aromatic ring system. The carboxylic acid group may influence the phenolic acidity through inductive and resonance effects transmitted through the aromatic framework, potentially enhancing the overall acidity of the phenolic proton compared to simple phenol compounds. These electronic interactions demonstrate the interconnected nature of the functional groups within this bicyclic aromatic system and their collective influence on the compound's chemical behavior.

Propiedades

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMQTTORXXHHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561448 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31846-36-3 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31846-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31846-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Asymmetric Synthesis via Substituted Tetralones

An alternative, more stereoselective method involves starting from 7-methoxy tetralone derivatives. For example, a two-stage, three-step synthesis has been reported where:

- Wittig olefination is applied to 7-methoxy tetralone to form an olefin intermediate.

- Sharpless asymmetric dihydroxylation introduces hydroxyl groups enantioselectively.

- Platinum-catalyzed oxidation converts the intermediate to the target carboxylic acid.

This approach allows for the preparation of enantiomerically enriched products, which is important for applications requiring chiral purity.

Detailed Synthetic Procedures and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Hydroxylation | H2O2, FeCl3 catalyst | Ambient to moderate temperature | Introduction of hydroxyl group at 7-position |

| 2 | Carboxylation | CO2, Pd/C catalyst | High pressure, elevated temperature | Formation of carboxylic acid at 2-position |

| 3 | Wittig Olefination (alternative) | Phosphonium ylide | Anhydrous solvent, inert atmosphere | Formation of olefin intermediate |

| 4 | Sharpless Asymmetric Dihydroxylation | OsO4, chiral ligands | Controlled temperature, aqueous solvent | Enantioselective dihydroxylation |

| 5 | Platinum-catalyzed Oxidation | Pt catalyst | Mild oxidation conditions | Conversion to carboxylic acid |

Reaction Analysis and Mechanistic Insights

- Hydroxylation : The use of hydrogen peroxide with iron(III) chloride catalyzes the formation of hydroxyl radicals that selectively attack the aromatic ring, introducing the hydroxyl group at the 7th position due to electronic and steric factors.

- Carboxylation : Carbon dioxide insertion into an organometallic intermediate or activated aromatic site under Pd/C catalysis forms the carboxylic acid functionality.

- Asymmetric synthesis : Sharpless dihydroxylation uses osmium tetroxide coordinated with chiral ligands to add hydroxyl groups stereoselectively, enabling control over the stereochemistry of the product.

Comparative Table of Preparation Routes

| Preparation Method | Advantages | Limitations | Typical Yield | Application Context |

|---|---|---|---|---|

| Hydroxylation + Carboxylation | Simple reagents, scalable | Requires high pressure CO2, moderate selectivity | Moderate to high | Industrial synthesis |

| Wittig + Sharpless + Pt oxidation | High stereoselectivity, enantiomerically pure | Multi-step, expensive catalysts | High | Pharmaceutical and fine chemicals |

| Direct oxidation of substituted tetralones | Efficient for derivatives | Limited to specific substrates | Variable | Research and development |

Research Findings and Optimization

- Optimization of the Wittig olefination step has been shown to improve overall yields and reduce side reactions by careful control of solvent and temperature.

- Use of continuous flow reactors in industrial settings enhances reaction control, safety, and throughput for hydroxylation and carboxylation steps.

- Catalysts such as Pd/C and Pt have been demonstrated to provide high selectivity and turnover numbers, making the processes economically viable for larger scale production.

- The enantioselective synthesis routes enable access to chiral forms of the acid, which are important for biological activity studies and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

Oxidation: 7-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

Substitution: 7-Chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been studied for its potential pharmacological effects. Its structure suggests it may interact with biological targets relevant to drug design. Notably, it has shown activity in:

- Antioxidant activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative stress.

- Anti-inflammatory effects : Research indicates that derivatives of naphthalene compounds can exhibit anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease treatments.

Case Studies

Several studies have reported on the synthesis and biological evaluation of naphthalene derivatives. For example:

- A study published in the Journal of Medicinal Chemistry detailed the synthesis of various naphthalene carboxylic acids and their biological evaluations, highlighting their potential as anti-cancer agents .

- Another investigation focused on the structure-activity relationship (SAR) of naphthalene derivatives, suggesting that modifications at the hydroxyl and carboxylic acid positions significantly affect their biological activity .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its functional groups allow for:

- Cross-linking agents : The compound can be used to enhance the mechanical properties of polymers by acting as a cross-linking agent.

- Synthesis of copolymers : It can be copolymerized with other monomers to create materials with tailored properties for specific applications such as coatings or adhesives.

Data Table: Polymer Properties Comparison

| Property | Conventional Polymers | Polymers with 7-Hydroxy Derivative |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 150 | 180 |

Environmental Applications

Environmental Remediation

The compound's structure may also lend itself to applications in environmental science. Research indicates that naphthalene derivatives can be effective in:

- Adsorption processes : Used in water treatment systems to remove pollutants due to their hydrophobic nature.

- Biodegradation studies : Investigating how microorganisms can utilize such compounds as carbon sources could lead to improved bioremediation strategies.

Case Studies in Environmental Science

Research has shown that certain naphthalene derivatives can effectively adsorb heavy metals from aqueous solutions. For instance:

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid

- 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid

- 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Comparison: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group. Additionally, the specific positioning of these groups on the ring structure can influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis and research.

Actividad Biológica

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 31846-36-3) is a chemical compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 192.21 g/mol. This compound has garnered interest in various fields of research due to its potential therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It can neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. This property suggests its potential use in treating conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects . In experimental models, it has been shown to reduce inflammation markers and improve outcomes in conditions like colitis and other inflammatory diseases . This activity may be attributed to its ability to modulate the immune response and reduce pro-inflammatory cytokine levels.

Neuroprotective Effects

In studies focused on neuroprotection, this compound has exhibited potential benefits in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase activity, which may enhance cholinergic transmission and provide symptomatic relief in conditions like Alzheimer's disease .

Cardioprotective Effects

The cardioprotective properties of this compound have been highlighted in various studies. It appears to protect myocardial cells from ischemic damage by reducing intracellular calcium overload and ROS production. This mechanism is vital for preserving cardiac function during ischemic events .

Case Studies

- Cardiomyocyte Protection : In a study involving rat cardiomyocytes exposed to doxorubicin, this compound significantly reduced cell death and improved mitochondrial function . The compound was found to enhance mitochondrial biogenesis and increase the expression of key metabolic regulators.

- Neuroprotection in Stroke Models : In rat models of ischemic stroke, the administration of this compound resulted in reduced infarct size and improved neurological outcomes. Its ability to cross the blood-brain barrier was confirmed through cerebrospinal fluid analysis .

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing the tetralin (1,2,3,4-tetrahydronaphthalene) backbone. Key steps include:

-

Friedel-Crafts acylation to introduce the carboxylic acid group at position 2 .

-

Hydroxylation at position 7 via electrophilic substitution or catalytic oxidation, with conditions (e.g., temperature, solvent polarity) critically affecting regioselectivity .

-

Reduction of aromatic rings to achieve the tetrahydro structure, often using hydrogenation catalysts like Pd/C or PtO₂ .

-

Example : A study on 6,7-dihydroxynaphthalene-2-carboxylic acid achieved 65% yield using controlled oxidation with H₂O₂/Fe²⁺ .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Acylation | AlCl₃, Acetyl Chloride, 0°C | 40-60% | Competing side reactions at other positions |

| Hydroxylation | H₂O₂/Fe²⁺, 50°C | 50-70% | Over-oxidation to quinones |

| Reduction | H₂/Pd-C, 80 psi | 75-85% | Ring-opening byproducts |

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use HPLC or UV-Vis spectroscopy to monitor degradation products over time in buffers (pH 1–13). For example, hydroxylated tetralins often degrade via decarboxylation at acidic pH .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C in inert atmospheres) .

- Light Sensitivity : Accelerated photodegradation studies under UV/visible light, comparing retention times in LC-MS to detect isomerization .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate isomers and hydroxylated byproducts .

- GC-MS : Suitable for volatile derivatives (e.g., silylated samples) to detect residual solvents or alkylated impurities .

- NMR (¹H/¹³C) : Assign peaks for positional isomers (e.g., 6-hydroxy vs. 7-hydroxy) via coupling constants and DEPT-135 spectra .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to minimize diastereomeric byproducts in this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the tetralin ring .

- Factorial Design : Use a 2³ factorial experiment (e.g., varying temperature, pressure, catalyst loading) to identify critical parameters for enantiomeric excess (ee) .

- Case Study : A study on 5,5,8,8-tetramethyl derivatives achieved 92% ee by optimizing H₂ pressure (50 psi) and reaction time (12 hrs) .

Q. How should conflicting data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer :

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging activity in vitro vs. cellular ROS assays .

- Dose-Response Analysis : Compare IC₅₀ values across models; pro-oxidant effects often emerge at higher concentrations (>100 µM) due to redox cycling .

- Structural Analogues : Test derivatives (e.g., methylated hydroxyl groups) to isolate the role of the 7-hydroxy moiety .

Q. What computational methods predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify binding poses near the heme group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes under physiological conditions .

- Validation : Compare predicted metabolic sites (e.g., hydroxylation at position 7) with in vitro microsomal assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardization : Replicate measurements using USP/Ph.Eur. saturation shake-flask method in buffered solutions (pH 7.4) .

- Particle Size Control : Sieve samples to uniform particle size (<50 µm) to eliminate kinetic solubility artifacts .

- Case Example : A study resolved a 10-fold discrepancy by pre-equilibrating samples for 72 hrs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.